molecular formula C14H13Cl2N5O B3001707 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea CAS No. 1798676-58-0

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Número de catálogo: B3001707
Número CAS: 1798676-58-0
Peso molecular: 338.19
Clave InChI: HHZOZTZRFBHWQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a urea derivative featuring a hybrid heterocyclic system (imidazo[1,2-b]pyrazole) linked to a 3,4-dichlorophenyl group via an ethyl spacer.

Propiedades

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O/c15-11-2-1-10(9-12(11)16)19-14(22)17-5-6-20-7-8-21-13(20)3-4-18-21/h1-4,7-9H,5-6H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZOZTZRFBHWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCN2C=CN3C2=CC=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The imidazo[1,2-b]pyrazole moiety is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H13Cl2N5OC_{13}H_{13}Cl_2N_5O and has a molecular weight of approximately 300.19 g/mol. Its structure includes an imidazo[1,2-b]pyrazole ring and a dichlorophenyl urea group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea have been explored in several studies. Key areas of focus include:

1. Anticancer Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole scaffolds exhibit promising anticancer properties. For instance, derivatives have shown inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that a related compound exhibited an IC50 value of less than 10 µM against A-431 human epidermoid carcinoma cells, demonstrating significant cytotoxicity.

2. Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory potential. One study highlighted that similar pyrazole derivatives inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism through which they could mitigate inflammatory responses.

3. Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-b]pyrazole derivatives have also been investigated. A related compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 µg/mL.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer effects of various pyrazole derivatives. The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that the compound inhibited cell growth significantly with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study 2: Anti-inflammatory Mechanism

In a study focused on inflammatory pathways, researchers investigated the effect of the compound on TNF-alpha production in LPS-stimulated THP-1 cells. The results showed a dose-dependent decrease in TNF-alpha levels with an EC50 value of approximately 18 nM, indicating potent anti-inflammatory activity.

Research Findings Summary Table

Biological Activity Target/Cell Line IC50/EC50 Value Reference
AnticancerA-431<10 µM
Anti-inflammatoryTHP-1 Cells18 nM
AntibacterialStaphylococcus aureus250 µg/mL

Comparación Con Compuestos Similares

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name Molecular Formula Heterocyclic Core Substituents Molecular Weight Key Data (Melting Point, Spectral Features)
Target: 1-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea C₁₅H₁₄Cl₂N₆O Imidazo[1,2-b]pyrazole 3,4-Dichlorophenyl, ethylurea ~395.22* Not reported in evidence
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]urea C₁₈H₁₈Cl₂N₄O Imidazo[1,2-a]pyridine 2,4-Dichlorophenyl, ethylurea 377.27 ChemSpider ID: 22425480
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₅H₁₈N₄O Pyrazole Phenyl, methyl, ethylurea 270.33 Mp: 132–134°C; IR: 1665 cm⁻¹ (C=O)
1-(3-Acetylphenyl)-3-(1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl)urea C₁₈H₁₅Cl₂N₅O₂ 1,2,4-Triazole 3,4-Dichlorobenzyl, acetylphenyl 404.25 CAS: 708221-39-0
SR140333 C₃₄H₃₃Cl₃N₃O₂ Piperidine 3,4-Dichlorophenyl, isopropoxy 642.00 σ1/σ2 receptor antagonist

*Calculated based on molecular formula.

Key Observations :

  • Heterocyclic Core : The imidazo[1,2-b]pyrazole in the target compound offers a distinct electronic profile compared to imidazo[1,2-a]pyridine () or triazole (). This influences solubility and binding interactions.
  • Substituent Positioning: The 3,4-dichlorophenyl group in the target compound vs.
  • Urea Linkage : All compounds except SR140333 retain the urea moiety, critical for hydrogen bonding in target engagement. SR140333 uses a carboxamide group, which may reduce metabolic stability .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • BD 1008 (): A σ receptor ligand with a 3,4-dichlorophenyl group and piperidine/amine chain. The target compound’s urea group may enhance selectivity over BD 1008’s amine-based structure .
  • SR142801 (): Features a 3,4-dichlorophenyl group and piperidine core. The absence of a urea group in SR142801 correlates with its role as a neurokinin antagonist, suggesting the target compound’s urea could modulate different pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.